2-(2-methoxyphenyl)-5-phenoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenyl group and a phenoxy group attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate phenoxy-substituted precursor. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the isoindole-dione ring structure. The reaction conditions may include elevated temperatures and the use of solvents such as dichloromethane or toluene to ensure the solubility of the reactants .
Industrial Production Methods
In an industrial setting, the production of 2-(2-methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted isoindole-dione compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for the protection and deprotection of amine groups.
Tris(2-methoxyphenyl)phosphine: Employed as a ligand in catalytic reactions.
m-Aryloxy phenols: Utilized in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
2-(2-Methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H15NO4 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-phenoxyisoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO4/c1-25-19-10-6-5-9-18(19)22-20(23)16-12-11-15(13-17(16)21(22)24)26-14-7-3-2-4-8-14/h2-13H,1H3 |
InChI Key |
ZGBDXSJQNJJKDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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